2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride

Description

Chemical Structure and Synthesis

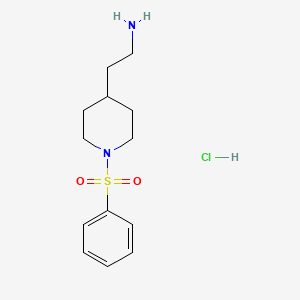

2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride is a piperidine derivative featuring a phenylsulfonyl group at the 1-position of the piperidine ring and an ethanamine side chain at the 4-position (Figure 1). The compound is synthesized via sulfonylation of the primary amine precursor, yielding a 56% isolated product . Key spectroscopic data include:

- 1H NMR (DMSO-d6): δ 8.08 (br.s, 3H), 7.77–7.60 (m, 5H), 3.66–3.56 (m, 2H), 2.79–2.64 (m, 2H) .

- 13C NMR (DMSO-d6): δ 135.4 (aromatic C), 46.0 (piperidine C), 30.5 (CH2) .

- HRMS: m/z 269.1317 (calcd. 269.1318 for C13H21N2O2S+) .

Its phenylsulfonyl group enhances metabolic stability and receptor binding affinity compared to non-sulfonylated analogs .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-4-yl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S.ClH/c14-9-6-12-7-10-15(11-8-12)18(16,17)13-4-2-1-3-5-13;/h1-5,12H,6-11,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFUVKMPQJEBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride involves several steps. One common method includes the reaction of piperidine with phenylsulfonyl chloride to form the phenylsulfonyl piperidine intermediate. This intermediate is then reacted with ethylamine to produce the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures depending on the specific reaction . The major products formed from these reactions include sulfone and amine derivatives, which have their own unique applications in research and industry .

Scientific Research Applications

2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research to study these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine-Ethanamine Backbones

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Differences

(a) Sulfonylated Piperidine Derivatives

- Target Compound vs. However, the methanamine analog lacks reported TAAR1 activity, highlighting the critical role of the ethylamine chain in TAAR1 agonism .

(b) Indole-Based Ethanamine Derivatives

- Target Compound vs. 2-(5-Propyl-1H-indol-3-yl)ethanamine HCl :

While both compounds share an ethanamine moiety, the indole derivative interacts with HSP90 via hydrogen bonding to GLU527 and TYR604, whereas the target compound’s phenylsulfonyl group facilitates TAAR1 activation . The indole derivatives exhibit antiplasmodial activity, contrasting with the neuropsychiatric focus of the target compound .

(c) Phenethylamine Derivatives (e.g., 2C-T-7 HCl)

- Target Compound vs. 2C-T-7 HCl: 2C-T-7 is a hallucinogenic phenethylamine with 2,5-dimethoxy and 4-propylthio substituents, acting on serotonin receptors. Its stability in preserved blood (70 days at 4°C) contrasts with the target compound’s focus on TAAR1-mediated CNS effects .

Biological Activity

2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine core, which is known for its diverse pharmacological properties, including effects on neurotransmitter systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound primarily involves modulation of neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been shown to interact with various receptors, including:

- Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is implicated in the modulation of dopaminergic and serotonergic systems. Agonists of TAAR1 have demonstrated antipsychotic effects in preclinical studies .

- Serotonin Receptors : Many piperidine derivatives exhibit activity at serotonin receptors, influencing mood and anxiety pathways.

In Vitro Studies

Recent studies have evaluated the agonistic activity of similar compounds against TAAR1. For example, a compound based on a related structure showed an effective EC50 value of 0.507 μM, indicating significant receptor activation . These findings suggest that this compound may also possess similar agonistic properties.

In Vivo Efficacy

In vivo studies are essential to determine the pharmacological relevance of these compounds. For instance, compounds structurally related to this compound have been tested in animal models for their effects on hyperlocomotion and other behavioral parameters associated with psychosis . The results indicated significant reductions in hyperlocomotion, supporting the potential antipsychotic effects.

Table 1: Summary of Biological Activity Studies

Additional Findings

Research has indicated that modifications to the piperidine structure can significantly alter the biological activity. For instance, the introduction of various substituents can enhance receptor affinity or alter selectivity towards specific neurotransmitter systems.

Moreover, compounds with similar structural motifs have been investigated for their ability to inhibit histone deacetylases (HDACs), showcasing their potential in cancer therapy . This highlights the versatility of the piperidine scaffold in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.